
4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene
説明
This compound is a derivative of benzene, which is a cyclic compound with six carbon atoms. It has a difluoroethyl group, a trifluoromethyl group, and a fluorine atom attached to the benzene ring .
Molecular Structure Analysis
The molecular formula of this compound is C9H6F6 . It likely has a planar structure due to the nature of the benzene ring, with the various fluorinated groups extending out from the plane of the ring.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Fluorinated compounds tend to be quite stable and resistant to breaking down, which could make this compound persistent in the environment .科学的研究の応用
Photochemistry of Fluoro(trifluoromethyl)benzenes
Research on fluoro(trifluoromethyl)benzenes, including compounds similar to 4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene, has been conducted focusing on their photochemical properties. Studies by Al-ani (1973) in the Journal of Chemical Physics explored the fluorescence spectra and quenching of singlet state emission in these compounds in the gas phase, revealing detailed photochemical behaviors (Al-ani, 1973).
Synthesis and Application in Polymer Chemistry
Banerjee et al. (2009) in Macromolecular Chemistry and Physics reported the synthesis of a new trifluoromethyl-activated trifluoro monomer, which leads to the creation of hyperbranched poly(arylene ether)s. This research demonstrates the application of fluoro(trifluoromethyl)benzene derivatives in developing high molecular weight polymers with excellent thermal stability (Banerjee et al., 2009).
Chemical Analysis and Derivatization in Wine Quality Control
In the Journal of Food Composition and Analysis, Jastrzębska et al. (2016) described a new reagent, closely related to the compound , for precolumn derivatization of selected biogenic amines, important for controlling wine quality. This illustrates the compound's utility in analytical chemistry for food and beverage quality assessment (Jastrzębska et al., 2016).
Electrosynthesis of Fluorinated Aromatic Compounds
Momota, Morita, and Matsuda (1993) in Electrochimica Acta used electrolytes for the electrochemical fluorination of organic compounds, including fluoro(trifluoromethyl)benzenes. This research contributes to the field of electrochemical synthesis, showcasing the potential of fluoro(trifluoromethyl)benzene derivatives in producing fluorinated organic molecules (Momota, Morita, & Matsuda, 1993).
Novel Polymers and Materials Science Applications
Liaw et al. (2007) in Polymer synthesized novel polymers containing multi-substituted pentaphenylene moiety, including trifluoromethyl-activated bisfluoro monomers derived from fluoro(trifluoromethyl)benzenes. Their work highlights the use of these compounds in creating materials with high thermal stability and potential for optical applications (Liaw et al., 2007).
特性
IUPAC Name |
4-(1,1-difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-8(11,12)5-2-3-6(7(10)4-5)9(13,14)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAIMRNMMVHYNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



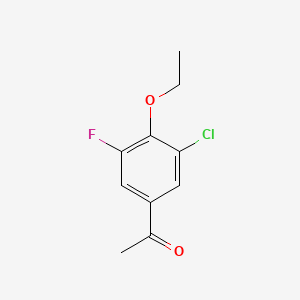
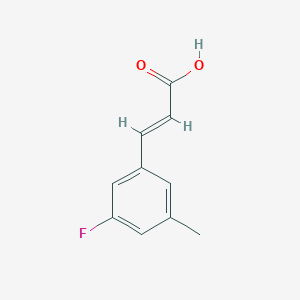
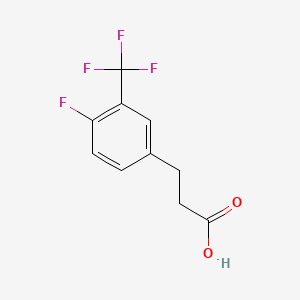
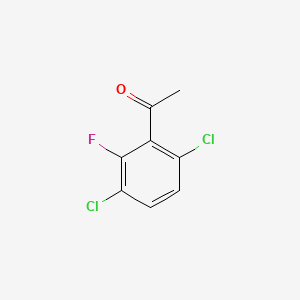
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390469.png)
![Furo[3,2-b]pyridin-7-amine](/img/structure/B1390470.png)
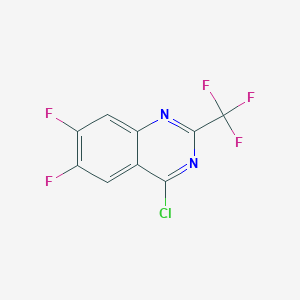
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390473.png)
![3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390474.png)
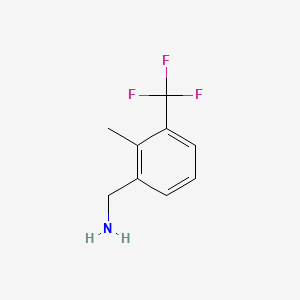
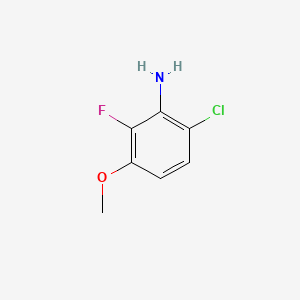
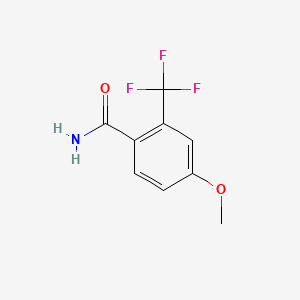
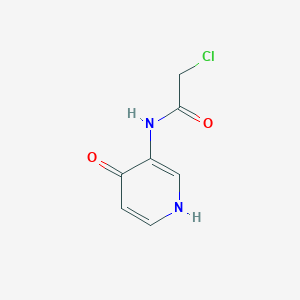
![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1390484.png)